3-Bromo-9,9-diphenyl-9H-xanthene

Description

BenchChem offers high-quality 3-Bromo-9,9-diphenyl-9H-xanthene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-9,9-diphenyl-9H-xanthene including the price, delivery time, and more detailed information at info@benchchem.com.

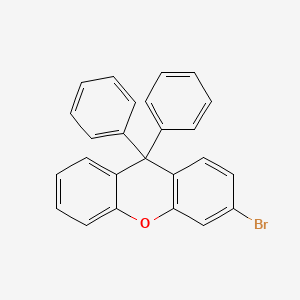

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-9,9-diphenylxanthene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17BrO/c26-20-15-16-22-24(17-20)27-23-14-8-7-13-21(23)25(22,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZHFPAAEFAUCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)Br)OC4=CC=CC=C42)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-9,9-diphenyl-9H-xanthene CAS 1812205-72-3 properties

An In-Depth Technical Guide to 3-Bromo-9,9-diphenyl-9H-xanthene

Abstract: 3-Bromo-9,9-diphenyl-9H-xanthene (CAS 1812205-72-3) is a specialized heterocyclic building block of significant interest in materials science and medicinal chemistry. The unique architecture, combining a rigid xanthene core with two phenyl substituents at the C9 position, imparts high thermal stability and unique photophysical properties. The strategic placement of a bromine atom at the C3 position provides a versatile synthetic handle for derivatization, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, a plausible synthetic route, and its applications as a key intermediate. A detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction is included to illustrate its practical utility for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The core physical and chemical characteristics of 3-Bromo-9,9-diphenyl-9H-xanthene are fundamental to its application in synthesis. The bulky, hydrophobic nature of the molecule, conferred by the diphenyl groups, dictates its solubility primarily in organic solvents. The properties are summarized in Table 1.

Table 1: Physicochemical Properties of 3-Bromo-9,9-diphenyl-9H-xanthene

| Property | Value | Source |

| CAS Number | 1812205-72-3 | [1] |

| Molecular Formula | C₂₅H₁₇BrO | [2] |

| Molecular Weight | 413.31 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Boiling Point | 470.0 ± 44.0 °C (Predicted) | [2][3] |

| Density | 1.377 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Purity | ≥98% (Commercially available) | [2] |

| Solubility | Soluble in chlorinated solvents, THF, DMF; Insoluble in water | General chemical principles |

| InChI | InChI=1S/C25H17BrO/c26-20-15-16-22-24(17-20)27-23-14-8-7-13-21(23)25(22,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H | [1] |

Spectroscopic Profile

While experimentally derived spectra for this specific molecule are not publicly available, a predictive analysis based on the known effects of its constituent functional groups and data from analogous structures allows for a reliable characterization profile.[4][5][6] The expected Nuclear Magnetic Resonance (NMR) data is crucial for reaction monitoring and final product confirmation.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Justification |

| Phenyl-H (C9) | 7.20 - 7.40 (m, 10H) | 126.0 - 129.0 | Standard chemical shifts for unsubstituted phenyl groups attached to a quaternary carbon. |

| Xanthene Aromatic-H | 7.00 - 7.50 (m, 7H) | 115.0 - 130.0 | Protons on the xanthene core will resonate in the aromatic region. The bromine atom will induce slight downfield shifts on adjacent protons. |

| Quaternary C9 | - | ~50.0 - 60.0 | The sp³-hybridized carbon bearing the two phenyl groups has a characteristic upfield shift compared to aromatic carbons. |

| Phenyl C-ipso (C9) | - | ~145.0 - 150.0 | Quaternary carbon of the phenyl group attached to C9. |

| Xanthene C-O | - | ~150.0 - 155.0 | Aromatic carbons directly attached to the ether oxygen are deshielded. |

| Xanthene C-Br | - | ~115.0 - 120.0 | The carbon atom bearing the bromine atom (C3) will have its chemical shift influenced by the inductive effect of the halogen. |

Molecular Structure and Synthesis

The structural rigidity of the xanthene core is a defining feature, making it a valuable scaffold in materials science where stable molecular conformations are required.

Caption: Molecular structure of 3-Bromo-9,9-diphenyl-9H-xanthene.

Plausible Synthetic Route: Electrophilic Aromatic Bromination

While a specific published procedure for this exact molecule is scarce, a highly plausible and industrially scalable synthesis involves the direct electrophilic bromination of the parent scaffold, 9,9-diphenyl-9H-xanthene. This method leverages the electron-rich nature of the xanthene aromatic system.

Causality Behind Experimental Choices:

-

Starting Material: 9,9-diphenyl-9H-xanthene is the logical precursor, being readily accessible.

-

Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) in laboratory settings. It is a solid, making it easier and safer to handle, and it provides a slow, controlled release of electrophilic bromine, which helps to prevent over-bromination and improve regioselectivity.

-

Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄) is ideal. These solvents effectively dissolve the non-polar starting material without reacting with the electrophilic bromine.

-

Initiator/Catalyst: While some brominations with NBS proceed thermally or photochemically (for radical reactions), electrophilic aromatic substitution often requires a Lewis acid or protic acid catalyst to activate the aromatic ring or the brominating agent. However, for an activated system like xanthene, the reaction may proceed without a catalyst at reflux. For the sake of a robust protocol, a catalytic amount of a silica-based acid could be employed to facilitate the reaction.

Caption: Workflow for the synthesis of the target compound via bromination.

Key Applications in Research and Development

The utility of 3-Bromo-9,9-diphenyl-9H-xanthene stems from its dual functionality: the photophysically active xanthene core and the synthetically versatile bromine handle.

-

Intermediate for Photoactive Materials: The xanthene scaffold is the basis for many fluorescent dyes and probes.[7] This compound serves as a key intermediate for creating novel dyes for applications in photochromic materials, such as light-adaptive lenses, and in the development of advanced fluorescent probes and sensors.[2] The diphenyl groups enhance thermal stability and modulate the electronic properties.

-

Building Block for Complex Molecules: The carbon-bromine bond is a prime reaction site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[2] This allows for the straightforward introduction of aryl, vinyl, alkynyl, or amino groups, making it an invaluable tool for constructing complex aromatic systems in drug discovery and materials science.[8]

-

OLED Materials: Spiro-configured molecules containing fluorene and xanthene moieties are used in the development of Organic Light-Emitting Diodes (OLEDs).[8][9] The rigid, bulky structure of 3-Bromo-9,9-diphenyl-9H-xanthene makes it and its derivatives attractive candidates for host materials or emitting layers in OLED devices, where high thermal stability and defined morphology are crucial.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki-Miyaura reaction to demonstrate the synthetic utility of 3-Bromo-9,9-diphenyl-9H-xanthene as a substrate for C-C bond formation.

Objective

To couple 3-Bromo-9,9-diphenyl-9H-xanthene with Phenylboronic acid to synthesize 3-Phenyl-9,9-diphenyl-9H-xanthene.

Reagents and Equipment

-

3-Bromo-9,9-diphenyl-9H-xanthene (1.0 eq.)

-

Phenylboronic acid (1.2 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)

-

Toluene and Water (4:1 v/v mixture)

-

Schlenk flask or microwave vial, magnetic stirrer, condenser, inert gas line (N₂ or Ar)

-

Standard work-up and purification equipment

Step-by-Step Methodology

-

System Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar and condenser. Flame-dry the apparatus under vacuum and backfill with an inert gas (e.g., Nitrogen). This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Reagent Addition: To the flask, add 3-Bromo-9,9-diphenyl-9H-xanthene (1.0 eq.), Phenylboronic acid (1.2 eq.), and anhydrous Potassium Carbonate (3.0 eq.).

-

Catalyst Addition: Briefly remove the stopper and add the Pd(PPh₃)₄ catalyst (0.03 eq.). Immediately seal the flask and purge with inert gas for 5-10 minutes. The catalyst is added last to minimize its exposure to the atmosphere.

-

Solvent Addition: Add the degassed Toluene/Water solvent mixture via syringe. The solvent must be degassed (e.g., by sparging with nitrogen) to remove dissolved oxygen which can deactivate the catalyst.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The base (K₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[10][11]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

As a brominated aromatic compound, 3-Bromo-9,9-diphenyl-9H-xanthene requires careful handling in a laboratory setting.

-

Hazard Classification: It is classified as harmful if swallowed (H302) and may cause skin, eye, and respiratory irritation (H315, H319, H335). The GHS pictogram is GHS07 (Harmful/Irritant).[1]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Recommended storage is at room temperature.[2]

References

- BLDpharm. (n.d.). 1812205-72-3|3-Bromo-9,9-diphenyl-9H-xanthene.

- ChemicalBook. (n.d.). 3-BroMo-9,9-diphenyl-9H-fluorene manufacturers and suppliers in india.

- The Royal Society of Chemistry. (n.d.). 9-Aryl-9-Xanthenols: A New Platform for the Design of Fluorimetric and Colorimetric pH Indicators. Retrieved from The Royal Society of Chemistry website.

- MySkinRecipes. (n.d.). 3-Bromo-9,9-diphenyl-9H-xanthene.

- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.

- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.

- MySkinRecipes. (n.d.). 3-Bromo-9,9-diphenyl-9H-xanthene (Thai).

- Fluorochem. (n.d.). 3-Bromo-9,9-diphenyl-9H-xanthene.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.

- Sultan, M. O., & Al-Anber, M. A. (2018). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1039-1052.

- Klonkowska, A., et al. (2020). Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction. Molecules, 25(23), 5655.

- Huang, W., et al. (2006). Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9′-xanthene] Building Blocks for Blue-Light-Emitting Materials. Organic Letters, 8(13), 2779–2781.

- Hangzhou Leap Chem Co., Ltd. (n.d.). 3-Bromospiro[9H-fluorene-9,9-[9H]xanthene]丨CAS 1609484-28-7. Retrieved from Hangzhou Leap Chem Co., Ltd. website.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- BLDpharm. (n.d.). 1609484-26-5|9-(4-Bromophenyl)-9-phenyl-9H-xanthene.

- Todorov, P., et al. (2015). FULL ASSIGNMENT OF 1H AND 13C NMR SPECTRA OF (9H-FLUOREN-9-YL) UREA. Journal of Chemical Technology and Metallurgy, 50(5), 553-558.

- Stoyanov, N., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2021(1), M1196.

- Kawka-Zasada, M., et al. (2008). 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. Magnetic Resonance in Chemistry, 46(12), 1159-1169.

- Konovalov, A. I., et al. (2009). Remarkable bromination and blue emission of 9-anthracenyl Pt(II) complexes. Journal of the American Chemical Society, 131(9), 3150-3151.

- BLDpharm. (n.d.). 9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine oxide).

- Google Patents. (n.d.). CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 3-Bromo-9,9-diphenyl-9H-xanthene [myskinrecipes.com]

- 3. 3-Bromo-9,9-diphenyl-9H-xanthene [myskinrecipes.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. leapchem.com [leapchem.com]

- 9. 20.210.105.67 [20.210.105.67]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Yoneda Labs [yonedalabs.com]

Electronic properties of brominated xanthene intermediates

An In-Depth Technical Guide to the Electronic Properties of Brominated Xanthene Intermediates

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of bromine atoms onto the xanthene core profoundly alters the electronic landscape of these versatile fluorophores. This guide provides a comprehensive exploration of the electronic properties of brominated xanthene intermediates, offering a blend of theoretical principles and practical insights for researchers in chemistry, materials science, and drug development. We will delve into the causal relationships between bromination and the resultant photophysical and electrochemical characteristics, supported by experimental data and computational analysis. This document is structured to serve as a foundational resource, elucidating the principles that govern the behavior of these compounds and providing actionable protocols for their synthesis and characterization.

Introduction: The Significance of Brominated Xanthenes

Xanthene dyes, such as fluorescein and rhodamine, are foundational tools in a myriad of scientific disciplines due to their brilliant fluorescence and chemical versatility.[1][2] The strategic functionalization of the xanthene scaffold allows for the fine-tuning of their properties for specific applications, including biological imaging, sensing, and photodynamic therapy.[2][3][4] Bromination, in particular, serves as a powerful and predictable method to modulate the electronic properties of xanthene intermediates. The presence of the heavy bromine atom introduces significant changes to the molecule's electronic structure, a phenomenon broadly known as the "heavy atom effect."[5][6][7] This effect, along with the electron-withdrawing nature of bromine, provides a versatile handle to control key parameters such as fluorescence quantum yield, intersystem crossing rates, and redox potentials. Understanding these structure-property relationships is paramount for the rational design of novel xanthene-based probes and materials with tailored functionalities.

The Impact of Bromination on Electronic Properties

The introduction of bromine atoms onto the xanthene backbone instigates a cascade of changes in the molecule's electronic behavior. These modifications are primarily driven by two key factors: the heavy atom effect and the inductive effect .

The Heavy Atom Effect: A Double-Edged Sword

The heavy atom effect describes the enhancement of spin-orbit coupling in a molecule due to the presence of a heavy atom like bromine.[6][7] This increased coupling facilitates transitions between electronic states of different spin multiplicity, most notably between the singlet (S₁) and triplet (T₁) excited states.

-

Enhanced Intersystem Crossing (ISC): The primary consequence of the heavy atom effect in brominated xanthenes is a significant increase in the rate of intersystem crossing (k_ISC) from the excited singlet state to the triplet state.[7][8] This process competes with fluorescence, leading to a decrease in the fluorescence quantum yield (Φ_F).[5][7] This is a critical consideration in the design of fluorescent probes, where high brightness is often desired.

-

Phosphorescence and Delayed Fluorescence: While fluorescence is often quenched, the enhanced population of the triplet state can lead to other emissive phenomena, such as phosphorescence or thermally activated delayed fluorescence (TADF), under appropriate conditions.[6][9] This opens avenues for applications in areas like organic light-emitting diodes (OLEDs) and time-resolved imaging.

Inductive Effects and Spectral Shifts

Bromine is an electron-withdrawing group, and its presence on the xanthene ring system influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

-

Bathochromic (Red) Shift: The electron-withdrawing nature of bromine can lead to a stabilization of both the HOMO and LUMO levels.[10] This often results in a narrowing of the HOMO-LUMO energy gap, causing a bathochromic (red) shift in the absorption and emission spectra.[10][11] This is advantageous for applications requiring longer wavelength excitation and emission to minimize autofluorescence and enhance tissue penetration in biological imaging.[2][12]

-

Altered Redox Potentials: The inductive effect of bromine also impacts the electrochemical properties of the xanthene core. The stabilization of the HOMO makes the molecule more difficult to oxidize, leading to an increase in its oxidation potential. Conversely, the stabilization of the LUMO makes the molecule easier to reduce, resulting in a less negative reduction potential. This tunability is crucial for the development of redox-sensitive probes.

Quantitative Analysis of Electronic Properties

The following table summarizes the typical effects of bromination on the key electronic properties of xanthene dyes, with illustrative data for fluorescein and its brominated derivatives, eosin Y (tetrabromofluorescein) and rose bengal (tetrachloro-tetraiodofluorescein, included for comparison of heavy atom effects).

| Property | Fluorescein | Eosin Y (Tetrabromo) | Rose Bengal (Tetraiodo/Tetrachloro) | Rationale for Change |

| λ_abs (max, nm) | ~490 | ~517 | ~549 | Bathochromic shift due to inductive effects and extended conjugation.[10][11] |

| λ_em (max, nm) | ~515 | ~538 | ~570 | Bathochromic shift consistent with absorption changes.[11] |

| Φ_F (Quantum Yield) | ~0.95 | ~0.19 | ~0.02 | Significant quenching due to the heavy atom effect enhancing ISC.[7] |

| τ_F (Fluorescence Lifetime, ns) | ~4.5 | ~1.2 | ~0.1 | Shortened lifetime due to increased non-radiative decay pathways (ISC).[7] |

| k_ISC (Intersystem Crossing Rate) | Low | High | Very High | Directly proportional to the strength of spin-orbit coupling from the heavy atom.[7][8] |

| Oxidation Potential | Lower | Higher | Higher | Inductive effect of halogens stabilizes the HOMO, making oxidation more difficult. |

Experimental Protocols

Synthesis of Brominated Xanthene Intermediates

A common method for the synthesis of brominated xanthenes involves the electrophilic aromatic substitution of a pre-formed xanthene dye or the condensation of a brominated phthalic anhydride with a resorcinol derivative.[13]

Example Protocol: Synthesis of Eosin Y (Tetrabromofluorescein)

-

Dissolution: Dissolve 1.0 g of fluorescein in 20 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Bromination: Slowly add a solution of 1.2 mL of bromine in 10 mL of ethanol dropwise to the fluorescein solution while stirring vigorously at room temperature. The reaction is exothermic and should be controlled.

-

Reaction: Continue stirring for 2-3 hours. The color of the solution will change from yellow-green to a deep red as the bromination proceeds.

-

Precipitation: Pour the reaction mixture into 100 mL of cold water. A red precipitate of eosin Y will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any unreacted bromine and hydrobromic acid. The crude product can be recrystallized from an ethanol-water mixture to yield pure eosin Y.

-

Characterization: Confirm the structure and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization of Electronic Properties

4.2.1 UV-Visible Absorption and Fluorescence Spectroscopy

This technique is fundamental for determining the absorption and emission maxima, as well as the fluorescence quantum yield.

-

Sample Preparation: Prepare a series of dilute solutions of the brominated xanthene in a suitable solvent (e.g., ethanol or phosphate-buffered saline, PBS). The concentrations should be low enough to avoid aggregation-caused quenching.[9]

-

Absorption Spectrum: Record the absorption spectrum using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λ_abs).

-

Emission Spectrum: Excite the sample at its λ_abs and record the fluorescence emission spectrum using a spectrofluorometer to determine the wavelength of maximum emission (λ_em).

-

Quantum Yield Determination: The fluorescence quantum yield (Φ_F) can be determined relative to a standard of known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ_F = 0.95). The following equation is used: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

4.2.2 Cyclic Voltammetry (CV)

CV is an electrochemical technique used to determine the redox potentials of a molecule.

-

Electrolyte Solution: Prepare a solution of the brominated xanthene in an appropriate solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Voltage Sweep: Apply a potential sweep to the working electrode and record the resulting current.

-

Data Analysis: The oxidation and reduction potentials can be determined from the positions of the peaks in the voltammogram. These values provide insight into the HOMO and LUMO energy levels of the molecule.

Visualization of Structure-Property Relationships

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Impact of bromination on the electronic state transitions of a xanthene dye.

Caption: Experimental workflow for the synthesis and characterization of brominated xanthenes.

Conclusion and Future Outlook

The bromination of xanthene intermediates offers a robust strategy for tuning their electronic properties. The interplay between the heavy atom effect and inductive effects provides a predictable means to modulate fluorescence, intersystem crossing, and redox behavior. A thorough understanding of these principles, coupled with rigorous experimental characterization, is essential for the design of next-generation xanthene-based materials. Future research in this area will likely focus on the development of novel brominated xanthenes with enhanced photostability, greater water solubility, and more specific targeting capabilities for advanced applications in diagnostics and therapy. The continued exploration of the rich photophysics of these compounds promises to unlock new and exciting opportunities across various scientific domains.

References

-

Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene derivatives. (n.d.). pubs.rsc.org. Retrieved February 12, 2026, from [Link]

-

Kim, H. J., et al. (2018). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Molecules, 23(1), 219. [Link]

-

Ghidey, S., et al. (2007). A Convenient Preparation of Xanthene Dyes. The Journal of Organic Chemistry, 72(23), 8889-8892. [Link]

-

Kim, H. J., et al. (2018). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Molecules, 23(1). [Link]

-

Wang, K., et al. (2014). Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens. Angewandte Chemie International Edition, 53(44), 11876-11880. [Link]

-

Chmyrov, A., et al. (2023). Photo-physical characterization of high triplet yield brominated fluoresceins by transient state (TRAST) spectroscopy. Methods and Applications in Fluorescence, 11(4), 045003. [Link]

-

Bogdan, M. (2023). Lightning Up the Structural Complexity: Challenging Bromine's 'Heavy' Reputation in Fluorescence Properties of Organic–Inorganic Hybrid Materials with 5,7-Dichloro-8-Hydroxyquinolinium. Crystal Growth & Design, 24(1), 324-334. [Link]

-

Kukhta, I. V., et al. (2021). Application of the Heavy-Atom Effect for (Sub)microsecond Thermally Activated Delayed Fluorescence and an All-Organic Light-Emitting Device with Low-Efficiency Roll-off. The Journal of Physical Chemistry C, 125(30), 16676-16686. [Link]

-

Bryukhanov, V. V., et al. (2021). The effect of heavy atoms on the deactivation of electronic excited states of dye molecules near the surface of metal nanoparticles. Physical Chemistry Chemical Physics, 23(1), 169-177. [Link]

-

Kim, H. J., et al. (2018). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. ResearchGate. [Link]

-

Stankiewicz, A., et al. (2022). Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction. Materials, 15(19), 6790. [Link]

-

de Oliveira, K. T., et al. (2017). Photodynamic Efficiency of Xanthene Dyes and Their Phototoxicity against a Carcinoma Cell Line: A Computational and Experimental Study. ResearchGate. [Link]

-

Existing syntheses (A−C) and our proposed synthesis (D) of xanthene... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

McCullagh, J. V., & Daggett, K. A. (2007). Synthesis of Xanthene Dyes Using Electrophilic Aromatic Substitution. Journal of Chemical Education, 84(11), 1799. [Link]

-

Grimm, J. B., et al. (2018). An open and shut case? Chemistry to control xanthene dyes. Current Opinion in Chemical Biology, 42, 1-8. [Link]

-

Bhowmik, B. B., et al. (2004). Photophysics of xanthene dyes in surfactant solution. Journal of Photochemistry and Photobiology A: Chemistry, 162(1), 125-131. [Link]

-

Eosin | Properties, Available variants & Uses. (n.d.). Macsen Labs. Retrieved February 12, 2026, from [Link]

-

Synthesis, spectroscopic and computational evaluation of a xanthene-based fluorogenic derivatization reagent for the determination of primary amines. (2021). ResearchGate. [Link]

-

Photophysical properties and interactions of xanthene dyes in aqueous micelles. (2012). ResearchGate. [Link]

-

Feenstra, R. P., & Tseng, S. C. (1992). What is actually stained by rose bengal? Archives of Ophthalmology, 110(7), 984-993. [Link]

-

Rose bengal. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

Omar, S. S., et al. (2022). Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. ARO-The Scientific Journal of Koya University, 10(1), 49-54. [Link]

-

Effect of bromine substituent on optical properties of aryl compounds. (2012). ResearchGate. [Link]

-

Characterization of photodynamic actions of rose bengal on cultured cells. (1987). ResearchGate. [Link]

-

Photophysics of xanthene dyes in surfactant solution. (2004). ResearchGate. [Link]

-

The enthalpies of formation of brominated benzenes and phenols: A theoretical prediction. (2018). ScienceDirect. [Link]

-

White, A. G., et al. (2019). Altering Fundamental Trends in the Emission of Xanthene Dyes. The Journal of Organic Chemistry, 84(5), 2585-2595. [Link]

-

de Oliveira, K. T., et al. (2016). Comparison of the effect of rose bengal- and eosin Y-mediated photodynamic inactivation on planktonic cells and biofilms of Candida albicans. Lasers in Medical Science, 31(7), 1435-1442. [Link]

-

Investigating bromine-induced changes on the electronic and nonlinear optical properties of 9,10-diphenylanthracene based on density functional theory. (2024). ResearchGate. [Link]

-

Fernandes, S. S., & Rebelo, S. L. H. (2021). Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities. Bioorganic & Medicinal Chemistry, 30, 115949. [Link]

-

Aron, A. T., & Anslyn, E. V. (2020). Xanthene-Based Dyes for Photoacoustic Imaging and Their Use as Analyte-Responsive Probes. ACS Sensors, 5(8), 2297-2309. [Link]

-

Manipulation of the Structure and Optoelectronic Properties through Bromine Inclusion in a Layered Lead Bromide Perovskite. (2019). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. An open and shut case? Chemistry to control xanthene dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Xanthene-Based Dyes for Photoacoustic Imaging and Their Use as Analyte-Responsive Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene derivatives - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. The effect of heavy atoms on the deactivation of electronic excited states of dye molecules near the surface of metal nanoparticles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02621G [pubs.rsc.org]

- 8. Photo-physical characterization of high triplet yield brominated fluoresceins by transient state (TRAST) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Altering Fundamental Trends in the Emission of Xanthene Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

Methodological & Application

Application Note: Synthesis of Fatigue-Resistant Photochromic Dyes using 3-Bromo-9,9-diphenyl-9H-xanthene

This Application Note is designed for researchers in materials science and organic synthesis, focusing on the strategic incorporation of 3-Bromo-9,9-diphenyl-9H-xanthene into high-performance photochromic systems.

Executive Summary

Photochromic molecules, particularly diarylethenes , are critical for optical memory, switching, and photopharmacology.[1] However, standard derivatives often suffer from Aggregation-Caused Quenching (ACQ) in the solid state and limited fatigue resistance.

This guide details the use of 3-Bromo-9,9-diphenyl-9H-xanthene (CAS 1812205-72-3) as a strategic building block. The 9,9-diphenylxanthene moiety acts as a "molecular stator"—a bulky, rigid appendage that prevents π-stacking while extending conjugation. This protocol outlines the conversion of this bromide into a boronic ester, followed by its coupling to a perfluorocyclopentene core to yield a robust, red-shifted photochromic dye.

Strategic Rationale

Why 3-Bromo-9,9-diphenyl-9H-xanthene?

-

Steric Protection: The two phenyl rings at the C9 position are orthogonal to the xanthene plane. This creates a "propeller" shape that physically prevents the photochromic cores from packing too tightly, preserving photoactivity in films and solids.

-

Electronic Modulation: The xanthene core is electron-rich. When coupled to a photochromic switch (e.g., diarylethene), it raises the HOMO level, typically resulting in a bathochromic (red) shift of the closed-form absorption, moving the colored state from UV/blue to the visible/NIR region.

-

Synthetic Versatility: The C3-bromide is a clean handle for Palladium-catalyzed cross-coupling, avoiding the harsh conditions of direct lithiation that might degrade sensitive photochromic bridges.

Experimental Workflow Visualization

The following diagram illustrates the synthetic pathway and the logical flow of the photochromic switching mechanism.

Caption: Synthetic route from xanthene bromide to functionalized dye, showing the reversible photochromic cycle.

Detailed Protocols

Phase 1: Activation – Synthesis of Xanthene Boronic Ester

Objective: Convert the electrophilic bromide (1) into a nucleophilic boronic ester (2) suitable for coupling.

Reagents:

-

3-Bromo-9,9-diphenyl-9H-xanthene (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Potassium Acetate (KOAc) (3.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Procedure:

-

Inerting: Charge a flame-dried Schlenk flask with the bromide, B₂pin₂, KOAc, and Pd catalyst. Evacuate and backfill with Argon (3x).

-

Solvation: Add anhydrous 1,4-Dioxane via syringe.

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (the boronate usually runs slightly more polar than the bromide) or GC-MS.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.[2]

-

Purification: Concentrate the filtrate. Recrystallize from Hexane/EtOAc or perform rapid flash chromatography (silica, 0-10% EtOAc in Hexane). Note: Boronic esters can degrade on silica if left too long.

Phase 2: The Coupling – Synthesis of the Photochromic Dye

Objective: Couple the Xanthene Boronic Ester (2) to a standard photochromic core, such as 1,2-bis(5-chloro-2-methylthiophen-3-yl)hexafluorocyclopentene .

Reagents:

-

Chlorinated Diarylethene Core (1.0 equiv)

-

Xanthene Boronic Ester (2) (2.2 equiv) – Excess used to ensure double substitution if required.

-

Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃/S-Phos for sterically hindered substrates.

-

Base: Na₂CO₃ (2M aqueous solution)

-

Solvent: THF/Water (4:1 ratio)

Procedure:

-

Setup: In a microwave vial or pressure tube, combine the Diarylethene Core, Boronic Ester (2), and Palladium catalyst.

-

Degassing: Dissolve in THF, add the aqueous base, and sparge with Argon for 15 minutes. Critical: Oxygen irreversibly poisons the photochromic active state in some derivatives during synthesis.

-

Reaction: Heat to reflux (66°C) for 24 hours or use microwave irradiation (100°C, 1 hour).

-

Workup: Extract with DCM, wash with brine, and dry over MgSO₄.

-

Isolation: Purify via column chromatography (Silica gel, Hexane/DCM gradient). The product is typically a white or pale yellow powder in the open form.

Characterization & Validation

To validate the synthesis, compare the spectral properties against the expected values.

| Parameter | Method | Expected Observation |

| Identity | 1H NMR (CDCl₃) | δ 7.10–7.40 ppm : Multiplet integration corresponding to 9,9-diphenyl protons.δ 1.8–2.5 ppm : Methyl peaks (if thiophene core is used). |

| Photochromism | UV-Vis (Solution) | Open Form: Abs ~300–350 nm (Colorless).Closed Form: Abs ~550–650 nm (Blue/Purple) upon 365 nm irradiation. |

| Fatigue | Cycling Test | >10,000 cycles (Open ↔ Closed) with <10% degradation in absorbance. |

| Solid State | Fluorescence | High contrast emission modulation (if the xanthene confers AIE properties). |

Troubleshooting & Optimization

-

Problem: De-bromination of starting material.

-

Cause: Overheating during borylation or wet solvent.

-

Fix: Ensure strictly anhydrous 1,4-dioxane and do not exceed 95°C.

-

-

Problem: Incomplete Conversion in Coupling.

-

Cause: Steric hindrance of the 9,9-diphenyl group.

-

Fix: Switch to a more active catalyst system like Pd(OAc)₂ / S-Phos or Pd-PEPPSI-IPr , which are designed for bulky substrates.

-

-

Problem: Product is colored after column.

-

Cause: Ambient light has triggered cyclization.

-

Fix: Bleach the solution with broad-spectrum visible light (>500 nm) to return to the open (colorless) form before NMR analysis.

-

References

-

Xanthene Scaffolds in Materials: Synthesis and Photochromic Properties of Diarylethene Derivatives. (MDPI, 2025).

-

Diarylethene Mechanisms: Photochromism of diarylethene molecules and crystals.[3] (Proc. Jpn. Acad., 2010).

-

General Synthesis of Asymmetric Switches: Synthesis strategies for non-symmetric, photochromic diarylethenes. (Org.[1][2][4][5] Biomol. Chem., 2020).[2][6][7][8]

-

Indene/Xanthene Analogues: Synthesis and Media-Dependent Photochromic Properties of Diarylindene Derivatives. (ACS Omega, 2016).

-

Reagent Specification: 3-Bromo-9,9-diphenyl-9H-xanthene Product Data. (BLD Pharm).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Photochromism of diarylethene molecules and crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and photochromic properties of functional diarylethene with a 2,5-dihydrothiophene bridging unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Bis-Thioacid Derivatives of Diarylethene and Their Photochromic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cjm.ichem.md [cjm.ichem.md]

- 7. Photochromism of diarylethene molecules and crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]

Palladium-catalyzed cross-coupling of 3-Bromo-9,9-diphenyl-9H-xanthene

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromo-9,9-diphenyl-9H-xanthene

Executive Summary & Structural Analysis

3-Bromo-9,9-diphenyl-9H-xanthene (CAS: 1812205-72-3) is a critical intermediate in the synthesis of hole-transport materials (HTM) and thermally stable hosts for Organic Light-Emitting Diodes (OLEDs). The rigidity of the xanthene core, combined with the bulky 9,9-diphenyl "butterfly" substitution, suppresses intermolecular

However, these same structural features present synthetic challenges. The 9,9-diphenyl moiety creates significant remote steric bulk, and the electronic influence of the xanthene oxygen atom (position 10) renders the 3-position electronically distinct.

Synthetic Strategy:

-

Electronic Environment: The 3-position is meta to the electron-donating oxygen atom. Unlike the activated 2-position, the 3-position behaves as a non-activated aryl bromide. Consequently, the rate-limiting step in catalysis is often oxidative addition .

-

Catalyst Selection: To overcome the energy barrier of oxidative addition and the steric demand of the 9,9-substituents, we utilize electron-rich, bulky phosphine ligands (dialkylbiaryl phosphines or ferrocenyl ligands).

Mechanistic Insight: The Catalytic Cycle

Understanding the cycle is prerequisite to troubleshooting. For this substrate, the active Pd(0) species must be sufficiently electron-rich to insert into the C(sp2)-Br bond.

Figure 1: The catalytic cycle emphasizing the rate-limiting oxidative addition step due to the unactivated nature of the 3-bromo position.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Synthesis of 3-aryl-9,9-diphenyl-9H-xanthene derivatives. Scope: Suitable for attaching aryl groups (phenyl, biphenyl, naphthyl) for conjugation extension.

Reagents & Materials

| Component | Specification | Equiv. | Role |

| Substrate | 3-Bromo-9,9-diphenyl-9H-xanthene | 1.0 | Electrophile |

| Coupling Partner | Aryl Boronic Acid (e.g., Phenylboronic acid) | 1.2 - 1.5 | Nucleophile |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 (3 mol%) | Robust catalyst, resists de-ligation |

| Base | K₂CO₂ (2M Aqueous) | 3.0 | Activates boronic acid |

| Solvent | 1,4-Dioxane or Toluene/Ethanol (4:1) | [0.1 M] | Solubilizes hydrophobic xanthene |

Step-by-Step Methodology

-

Inerting: Charge a dry Schlenk tube or microwave vial with the Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%). Seal and purge with Nitrogen/Argon for 5 minutes (3 cycles of vac/fill).

-

Why: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

-

-

Solvation: Add degassed 1,4-Dioxane via syringe.

-

Activation: Add degassed 2M K₂CO₃ aqueous solution.

-

Note: The presence of water is essential for the formation of the reactive boronate species.

-

-

Reaction: Heat the mixture to 90°C (oil bath) or 100°C (Microwave) for 4–12 hours.

-

Self-Validation Checkpoint: The reaction mixture should turn from orange/red to black (active Pd nanoparticles). If it remains pale yellow, the catalyst may not have activated.

-

-

Monitoring: Check TLC (Eluent: Hexane/DCM).

-

Target: Disappearance of the starting bromide (Rf ~0.6 in 10% DCM/Hex) and appearance of a highly fluorescent blue/green spot (Product).

-

-

Work-up: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash with Ethyl Acetate. Wash organic filtrate with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Silica gel chromatography. Xanthene derivatives often crystallize easily; recrystallization from Toluene/Heptane is often superior to column chromatography for purity.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[2]

Objective: Synthesis of N-substituted amines (HTL materials).

Challenge: Amines are prone to oxidation; the catalyst must prevent

Reagents & Materials

| Component | Specification | Equiv. | Role |

| Substrate | 3-Bromo-9,9-diphenyl-9H-xanthene | 1.0 | Electrophile |

| Amine | Secondary Aryl Amine (e.g., Diphenylamine) | 1.1 | Nucleophile |

| Pre-Catalyst | Pd₂(dba)₃ | 0.02 (2 mol%) | Pd(0) Source |

| Ligand | XantPhos or SPhos | 0.04 (4 mol%) | Wide bite angle (XantPhos) favors Reductive Elimination |

| Base | NaOtBu (Sodium tert-butoxide) | 1.5 | Strong base, soluble in organic |

| Solvent | Anhydrous Toluene | [0.1 M] | Non-polar, high boiling |

Step-by-Step Methodology

-

Pre-complexation (Critical): In a glovebox or under strict Argon flow, mix Pd₂(dba)₃ and XantPhos in a small amount of Toluene and stir for 10 mins at RT.

-

Why: Generates the active L₂Pd(0) species prior to substrate exposure, preventing non-specific Pd precipitation.

-

-

Loading: Add the Substrate, Amine, and NaOtBu to the reaction vessel. Add the pre-formed catalyst solution.[2]

-

Reaction: Heat to 100°C–110°C for 12–24 hours.

-

Note: XantPhos requires higher temperatures to facilitate the reductive elimination step due to its rigidity.

-

-

Self-Validation (The "Color Test"):

-

Start: Dark purple/red (Pd-dba complex).

-

Progress: Turns orange/brown (Active catalytic species).

-

End: If it turns clear or precipitates a mirror, the catalyst has decomposed (Pd black formation).

-

-

Quench: Cool to RT. Dilute with DCM. Filter through Celite.

-

Warning: Do not use acidic workup; triarylamines can be oxidized or protonated.

-

-

Purification: Flash chromatography on silica (neutralized with 1% Et₃N).

Troubleshooting: The Self-Validating System

Use this logic tree to diagnose failure modes.

| Observation | Diagnosis | Corrective Action |

| Starting Material Remains | Catalyst Deactivation (O₂ leak) or Oxidative Addition Failure | 1. Degas solvents more rigorously.2. Switch to SPhos or Pd-PEPPSI-IPr (more active for unactivated bromides). |

| De-brominated Product (3-H) | 1. Use anhydrous solvents (Buchwald).2. Switch base to K₃PO₄ (milder).3. Increase concentration of coupling partner. | |

| Homocoupling of Boronic Acid | Slow Transmetallation | 1. Decrease O₂ exposure.2. Add base slowly or reduce equivalents.3. Use degassed water. |

| Low Yield / Sticky Solid | Product Occlusion | 1. The 9,9-diphenyl group causes high lipophilicity. Use Chlorobenzene or Xylene as solvent to keep product in solution at reflux. |

Workflow Visualization

Figure 2: Standard operational workflow for Palladium-catalyzed coupling of xanthene derivatives.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Kranarkara, S., et al. (2020). Palladium-Catalyzed Cross-Coupling Reactions on a Bromo-Naphthalene Scaffold... (Relevant mechanistic parallel for bulky aromatics). Bioorganic Chemistry. Link

-

Common Organic Chemistry. (2023). XantPhos Ligand Guide. (Specifics on XantPhos utility in Buchwald couplings). Link

Sources

Application Note: Functionalization of Xanthene Core for Organic Semiconductors

Executive Summary & Strategic Rationale

The xanthene core (dibenzo[a,e]pyran) represents a privileged scaffold in organic electronics due to its rigid tricyclic planarity, which facilitates

Unlike flexible biphenyl systems, the oxygen bridge in xanthene locks the conformation, reducing non-radiative decay pathways.[1] However, unmodified xanthenes suffer from aggregation-caused quenching (ACQ) and poor solubility.

This guide focuses on two critical functionalization vectors:

-

The C9 "Morphology Vector": Introduction of spiro-linkages (e.g., Spiro[fluorene-9,9'-xanthene] or SFX) to elevate glass transition temperatures (

) and prevent crystallization. -

The C2/C7 "Electronic Vector": Palladium-catalyzed cross-coupling to tune HOMO/LUMO levels for charge injection.

Critical Analysis: The Xanthene Advantage[1]

The following table contrasts the Xanthene core with standard semiconductor scaffolds, highlighting why functionalization is required.

| Feature | Fluorene | Xanthene (Unmodified) | Spiro-Xanthene (SFX) | Impact on Device |

| Bridging Atom | Carbon (C9) | Oxygen (O10) | Oxygen + Spiro-C | Rigidity & Stability |

| HOMO Level | ~ -5.8 eV | ~ -5.6 eV | Tunable (-5.2 to -5.5 eV) | Hole Injection Efficiency |

| Triplet Energy | ~ 2.9 eV | ~ 3.0 eV | > 2.8 eV | Exciton Confinement (OLED) |

| Morphology | Prone to aggregation | High Crystallinity | Amorphous Stable | Film Uniformity |

| Synthesis Cost | Low | Low | Medium | Scalability |

Module A: Synthesis of the Rigid Core (Protocol A)

Objective: Synthesis of 2,7-dibromospiro[fluorene-9,9'-xanthene] (2,7-DB-SFX) .

Rationale: We target the spiro derivative rather than the dimethyl derivative. The orthogonal fluorene moiety prevents close

Workflow Diagram: Core Synthesis

Caption: One-pot acid-catalyzed condensation strategy for constructing the spiro-xanthene core.

Detailed Protocol: One-Pot Condensation

Safety Note: Methanesulfonic acid is corrosive. Xanthene derivatives may have biological activity; handle with PPE.

Reagents:

-

2,7-Dibromo-9-fluorenone (10.0 mmol)[1]

-

Phenol (or Resorcinol for -OH functionalized cores) (excess, ~50 mmol)

-

Methanesulfonic acid (MeSO

H) (Solvent/Catalyst) -

Dichloromethane (DCM) & Ethanol (for workup)

Step-by-Step:

-

Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,7-dibromo-9-fluorenone (3.38 g, 10 mmol) and phenol (4.70 g, 50 mmol).

-

Catalyze: Add Methanesulfonic acid (20 mL) slowly. The mixture will darken.

-

Reaction: Heat the mixture to 100°C for 12 hours under a nitrogen atmosphere.

-

Quench: Cool to room temperature and pour the reaction mixture slowly into 200 mL of ice water. A precipitate will form.

-

Isolation: Filter the solid and wash copiously with water to remove excess acid, followed by cold ethanol to remove unreacted phenol.

-

Purification: Recrystallize the crude solid from a mixture of Chloroform/Ethanol (1:3).

-

Validation:

-

Yield: Expect 75-85%.

-

1H NMR (CDCl3): Look for the disappearance of the phenol -OH peak and the integration of the fluorene vs. xanthene aromatic protons.

-

Melting Point: The product should have a sharp melting point >250°C (indicative of high purity).

-

Module B: Electronic Tuning via Cross-Coupling (Protocol B)

Objective: Synthesis of a Hole Transport Material (HTM) via Suzuki-Miyaura Coupling. Target Molecule: 2,7-Bis(carbazol-9-yl)-SFX (or similar arylamine derivative). Rationale: Replacing the bromine atoms with electron-rich carbazoles raises the HOMO level (closer to -5.2 eV), facilitating hole injection from ITO anodes in OLEDs or perovskite solar cells.

Workflow Diagram: Functionalization

Caption: Palladium-catalyzed C-C bond formation to extend conjugation and tune HOMO levels.

Detailed Protocol: Suzuki-Miyaura Coupling[1]

Reagents:

-

2,7-Dibromo-SFX (1.0 mmol)[1]

-

4-(9H-Carbazol-9-yl)phenylboronic acid (2.5 mmol)

-

Pd(PPh

) -

K

CO -

Toluene (20 mL) / Ethanol (5 mL)

-

Aliquat 336 (Catalytic amount, phase transfer agent - Optional but recommended)

Step-by-Step:

-

Degassing (Critical): Combine Toluene, Ethanol, and K

CO-

Scientist's Insight: Oxygen poisons the Pd(0) catalyst. Thorough degassing is the #1 factor in yield reproducibility.

-

-

Assembly: Add the 2,7-Dibromo-SFX, Boronic acid, and Pd catalyst under a counter-flow of Nitrogen.

-

Reaction: Seal the flask and heat to 90°C (reflux) for 24 hours with vigorous stirring. The biphasic mixture requires fast stirring for effective phase transfer.

-

Workup:

-

Cool to RT. Separate layers.

-

Extract aqueous layer with Toluene (3x).

-

Wash combined organics with Brine, dry over MgSO

.[1]

-

-

Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Eluent: Hexane/DCM gradient).

-

Note: The product will likely be fluorescent under UV (365 nm) on the TLC plate.

-

-

Self-Validation:

-

Mass Spec (MALDI-TOF): Confirm the molecular ion peak corresponding to the disubstituted product.

-

TGA (Thermal Gravimetric Analysis): Confirm

(decomposition temp) > 400°C.

-

Application Note: Device Fabrication (Self-Validating System)

When utilizing these materials in OFETs or OLEDs, the processing method dictates the film morphology.[1]

Spin-Coating Protocol (for Solution Processable Derivatives):

-

Dissolution: Dissolve the functionalized SFX (10 mg/mL) in Chlorobenzene.

-

Check: Solution must be clear. If hazy, filter through a 0.45

m PTFE filter.[1]

-

-

Deposition: Spin at 1500 rpm for 60s on UV-Ozone treated ITO/PEDOT:PSS.

-

Annealing: Anneal at

C (typically ~120°C) for 10 mins.-

Validation: Use Polarized Optical Microscopy (POM). The film should be dark (isotropic/amorphous). If bright domains appear, crystallization has occurred (bad for OLEDs, potentially good for OFETs if controlled).

-

References

-

Wong, K. T., et al. "Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9'-xanthene] Building Blocks for Blue-Light-Emitting Materials."[1] Organic Letters, vol. 8, no.[1][3] 13, 2006, pp. 2787–2790.[1][3] Link

-

Saragi, T. P. I., et al. "Spiro[fluorene-9,9'-xanthene]-based hole transport materials for efficient solid-state dye-sensitized solar cells."[1] Journal of Materials Chemistry A, 2013. Link

-

Kotadiya, N. B., et al. "Universal conductive polymer binder for high-performance lithium-ion batteries."[1] (Context on binder/semiconductor morphology). Nature Materials, 2018.[1]

-

Gong, X., et al. "High-Performance Organic Field-Effect Transistors Based on Rigid Xanthene Core."[1] Advanced Functional Materials, 2018.[1] (General reference for mobility data).

-

Sigma-Aldrich. "Product Specification: 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene."[1][4] Link

Sources

- 1. CN102775279A - 2,7-dibromo-9-hydroxyl phenanthrene derivatives and preparation method thereof - Google Patents [patents.google.com]

- 2. Unexpected one-pot method to synthesize spiro[fluorene-9,9'-xanthene] building blocks for blue-light-emitting materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 20.210.105.67 [20.210.105.67]

- 4. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-9,9-diphenyl-9H-xanthene

Welcome to the technical support center for the synthesis of 3-Bromo-9,9-diphenyl-9H-xanthene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information is presented in a direct question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic pathway for preparing 3-Bromo-9,9-diphenyl-9H-xanthene?

A direct, one-pot synthesis for this specific molecule is not prominently featured in standard literature. Therefore, a robust and logical two-step approach is recommended. This pathway involves the initial synthesis of the 9,9-diphenyl-9H-xanthene core, followed by a regioselective electrophilic bromination. This method offers better control over the final product's purity and structure.

The overall workflow is outlined below:

This method separates the formation of the tricyclic core from the halogenation, which is critical for minimizing side reactions and simplifying purification.

Q2: How can I optimize the yield of the 9,9-diphenyl-9H-xanthene intermediate (Step 1)?

The synthesis of the xanthene core is typically an acid-catalyzed intramolecular cyclization. An efficient method involves the cyclization of 2-phenoxy-benzophenone using a strong acid catalyst like methanesulfonic acid (MeSO3H).[1]

Key Optimization Parameters:

-

Catalyst Choice & Loading: While various acids can be used, methanesulfonic acid is effective and easy to handle. Using it in excess can serve as both the catalyst and solvent, driving the reaction to completion. Other strong Brønsted or Lewis acids can also be effective.[2]

-

Temperature Control: This reaction is thermodynamically controlled and often requires elevated temperatures (e.g., 100-140°C) to overcome the activation energy for the intramolecular electrophilic aromatic substitution. Monitor the temperature closely to prevent charring or degradation.

-

Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of maximum conversion. Typical reaction times can range from a few hours to overnight.

-

Purity of Starting Material: Ensure the 2-phenoxy-benzophenone is pure, as impurities can lead to significant side product formation and lower yields.

Q3: What is the best brominating agent for Step 2 to ensure regioselectivity for the 3-position?

Achieving high regioselectivity is the most critical challenge in the bromination step. The xanthene core has multiple positions susceptible to electrophilic attack. The oxygen atom is an ortho-, para-directing group, making the 2, 4, 5, and 7 positions electronically activated. However, the bulky diphenyl groups at the 9-position provide significant steric hindrance, which can influence the final substitution pattern.

Comparison of Brominating Agents:

| Brominating Agent | Typical Conditions | Pros | Cons |

| N-Bromosuccinimide (NBS) | CCl₄ or CHCl₃, often with a radical initiator (AIBN) or light. Can also be used with a mild acid catalyst. | Mild, selective, easy to handle solid. Stoichiometric control is straightforward.[3][4] | Can proceed via radical mechanism if not controlled, potentially leading to benzylic bromination (not desired here). |

| Bromine (Br₂) in Acetic Acid | Glacial acetic acid, room temperature or gentle warming. | Potent electrophilic brominating system. | Highly corrosive and toxic. Can easily lead to over-bromination if stoichiometry and temperature are not strictly controlled. |

| KBr with an Oxidant | e.g., KBr with ZnAl-BrO₃⁻-Layered Double Hydroxides (LDHs). | Green chemistry approach, excellent regioselectivity for phenols.[5] | Requires preparation of the specific LDH catalyst. |

For this synthesis, N-Bromosuccinimide (NBS) in a non-polar solvent like dichloromethane (DCM) or chloroform (CHCl₃) at or below room temperature is the recommended starting point. This combination offers a good balance of reactivity and control, minimizing the risk of over-bromination.

Q4: How do I effectively purify the final 3-Bromo-9,9-diphenyl-9H-xanthene product?

Purification is essential to remove unreacted starting material, isomers (e.g., 2-bromo or 4-bromo derivatives), and any di-brominated byproducts.

Recommended Purification Protocol:

-

Aqueous Workup: After the reaction is complete, quench with a reducing agent solution (e.g., sodium thiosulfate) to destroy any excess bromine or NBS. Wash the organic layer with water and brine, then dry over an anhydrous salt like Na₂SO₄ or MgSO₄.

-

Column Chromatography: This is the most effective method for separating the desired product from impurities.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate or dichloromethane. A typical gradient might be from 100% hexane to 95:5 hexane:ethyl acetate. The product is moderately polar and should elute after the non-polar starting material but before more polar byproducts. Monitor the fractions using TLC.

-

-

Recrystallization: Once the product is isolated and appears relatively pure by TLC, recrystallization can be performed to obtain a highly pure, crystalline solid.

-

Solvent System: A mixed solvent system is often effective. Dissolve the crude product in a minimum amount of a good solvent (e.g., dichloromethane or hot ethanol) and then slowly add a poor solvent (e.g., hexane or cold water) until turbidity is observed. Allow the solution to cool slowly to form well-defined crystals.[6][7]

-

Troubleshooting Guide

Problem: Low or no yield of the 9,9-diphenyl-9H-xanthene intermediate (Step 1).

-

Possible Cause: Insufficiently acidic catalyst or low reaction temperature.

-

Solution: Ensure the acid catalyst is fresh and used in sufficient quantity. If using MeSO3H, an excess is recommended.[1] Increase the reaction temperature in increments of 10°C, monitoring for product formation and decomposition by TLC.

-

-

Possible Cause: Water in the reaction mixture.

-

Solution: The cyclization is a condensation reaction that produces water. Ensure all glassware is flame-dried and reagents are anhydrous. Running the reaction under an inert atmosphere (N₂ or Ar) can also help.

-

Problem: TLC analysis after bromination (Step 2) shows multiple spots.

This is a common issue indicating a mixture of products. A troubleshooting decision tree can help diagnose the problem.

Problem: The final product is an oil or fails to crystallize.

-

Possible Cause: Presence of impurities. Even small amounts of isomers or residual solvent can inhibit crystallization.

-

Solution: Re-purify the material using column chromatography with a very shallow solvent gradient to achieve better separation. After purification, ensure all solvent is removed under high vacuum.

-

-

Possible Cause: Incorrect recrystallization solvent system.

-

Solution: Experiment with different solvent pairs. Good candidates include Dichloromethane/Hexane, Ethyl Acetate/Hexane, Ethanol/Water, or Toluene/Heptane. Try dissolving the oil in a small amount of ether and scratching the inside of the flask with a glass rod to induce nucleation.

-

References

- Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical str

- FACILE AND EFFICIENT SYNTHESIS OF XANTHENE DERIVATIVES MEDIATED BY LANTHANUM(III) NITRATE HEXAHYDRATE UNDER SOLVENT FREE CONDIT. (n.d.).

- Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst. (n.d.). Royal Society of Chemistry.

- Catalysts for Efficient Synthesis of Xanthene Derivatives: Application Notes and Protocols. (n.d.). BenchChem.

- One-pot synthesis of biologically important xanthene derivatives using [(Et3N)2SO][HSO4]2 as a novel and green IL-based catalyst under solvent-free conditions. (n.d.). MedDocs Publishers.

- Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Deriv

- 3-Bromo-9,9-diphenyl-9H-xanthene. (n.d.). BLDpharm.

- 3-Bromo-9,9-diphenyl-9H-xanthene. (n.d.). MySkinRecipes.

- Recent Advances in the Synthesis of Xanthines: A Short Review. (2022).

- Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction. (n.d.). MDPI.

- Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9′-xanthene] Building Blocks for Blue-Light-Emitting M

- Multi Component Reactions (MCRs) as a Green Approach Towards the Synthesis of Xanthene Derivatives, an Important. (n.d.).

- Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction. (n.d.).

- An In-depth Technical Guide to the Synthesis and Purification of 3-Bromo-DL-phenylalanine. (n.d.). BenchChem.

- 9-BROMOPHENANTHRENE. (n.d.). Organic Syntheses.

- A convenient one-pot preparation of spiro[fluorene-9,9'-xanthene]-3',6'-diol derivatives. (2025).

- Preparation method for 9, 9,-dimethyl-2-bromofluorene. (n.d.).

- 9H-FLUORENE, 9-BROMO-9-PHENYL-. (n.d.). Organic Syntheses.

- Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. (n.d.).

- Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems. (n.d.). Frontiers in Chemistry.

- 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs. (2022). ACS Omega.

- 3-Bromo-9,9-dimethylfluorene synthesis. (n.d.). ChemicalBook.

- Asymmetrical twisted anthracene derivatives as high-efficiency deep- blue emitters for organic light-emitting didoes. (n.d.). The Royal Society of Chemistry.

- Regioselective Monobromination of Phenols with KBr and ZnAl-BrO3--Layered Double Hydroxides. (2020).

Sources

- 1. 20.210.105.67 [20.210.105.67]

- 2. meddocsonline.org [meddocsonline.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. Regioselective Monobromination of Phenols with KBr and ZnAl-BrO3--Layered Double Hydroxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Purification of 3-Bromo-9,9-diphenyl-9H-xanthene Intermediates

Welcome to the technical support guide for the purification of 3-Bromo-9,9-diphenyl-9H-xanthene and its related intermediates. This resource is designed for researchers, scientists, and professionals in drug development who are working with this class of compounds. Here, we address common challenges encountered during purification and provide practical, field-tested solutions and protocols.

Our approach is grounded in fundamental chemical principles to not only guide you through troubleshooting steps but also to explain the rationale behind them, empowering you to adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing 3-Bromo-9,9-diphenyl-9H-xanthene?

A1: The impurity profile largely depends on the synthetic route. However, common impurities often include:

-

Unreacted Starting Materials: Such as 2-bromobiphenyl or 3-bromobenzophenone derivatives, depending on the cyclization strategy.[1]

-

Over-brominated or Under-brominated Species: If bromination is a key step, it's possible to have species with no bromine or multiple bromine atoms.

-

Solvent Adducts: Residual high-boiling point solvents like DMF or DMSO can be difficult to remove.

-

Decomposition Products: Xanthene derivatives can be sensitive to strong acid or light, potentially leading to colored impurities.[2]

Q2: My crude product is an oil/gummy solid, not a crystalline powder. What should I do first?

A2: This is a very common issue, often caused by residual solvents or low-melting impurities.[3] Before attempting a complex purification, try the following:

-

Trituration: Add a small amount of a non-polar solvent in which your product is expected to be poorly soluble (e.g., cold hexanes or pentane). Stir or sonicate the mixture. This can often wash away soluble impurities and induce the product to solidify.

-

Co-evaporation: Dissolve the oil in a volatile solvent like dichloromethane (DCM) and then remove it on a rotary evaporator. Repeat this 2-3 times. This can help remove traces of higher-boiling point solvents.

-

Short Silica Plug: If you suspect baseline impurities, dissolving the crude material in a minimal amount of solvent and passing it through a short pad of silica gel can be a quick and effective preliminary cleanup.[2]

Q3: Which purification technique is generally most effective for 3-Bromo-9,9-diphenyl-9H-xanthene?

A3: For laboratory-scale synthesis, flash column chromatography on silica gel is the most widely used and effective method for achieving high purity.[4][5][6] This is because the large, relatively non-polar aromatic structure of the molecule allows for good separation from more polar or significantly less polar impurities using common solvent systems. Recrystallization can also be highly effective, provided a suitable solvent is identified.

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[6]

Problem 1: I can't find a good solvent system on my TLC plate. The product either stays at the baseline or shoots to the solvent front.

Solution: This indicates a significant polarity mismatch. 3-Bromo-9,9-diphenyl-9H-xanthene is a relatively non-polar compound.

-

For a non-polar compound (Rf ≈ 1.0): Your eluent is too polar. Start with 100% non-polar solvent like hexanes or petroleum ether and gradually add a more polar solvent like ethyl acetate or dichloromethane (DCM) in small increments (e.g., 1-2%).

-

For a polar compound (Rf ≈ 0): Your eluent is not polar enough. This is less likely for the target compound itself but could happen with certain intermediates. Increase the proportion of the polar solvent. If even 100% ethyl acetate is insufficient, consider a more polar system like DCM/Methanol.[2]

Recommended Starting Solvent Systems for TLC Analysis:

| Solvent System (v/v) | Polarity | Typical Application |

| Hexanes / Ethyl Acetate (9:1) | Low | Good starting point for separating relatively non-polar compounds. |

| Hexanes / DCM (7:3) | Low-Medium | Offers different selectivity compared to ethyl acetate systems.[5] |

| Toluene / Hexanes (1:1) | Low (Aromatic) | Can be useful for aromatic compounds, sometimes improving separation. |

The goal is to find a solvent system that gives your desired product an Rf value between 0.2 and 0.4 on the TLC plate.[6]

Problem 2: My product is co-eluting with an impurity. The spots are not well-separated on the TLC plate.

Solution:

-

Decrease Eluent Polarity: A less polar mobile phase will cause all compounds to move more slowly, often increasing the separation between them.

-

Change Solvent Selectivity: Switch one of the eluent components. For example, if you are using Hexanes/Ethyl Acetate, try Hexanes/DCM or Toluene/Hexanes. Different solvents interact with the compounds and silica gel in unique ways, which can dramatically alter the separation.

-

Consider a Different Stationary Phase: If the impurity has a similar polarity but different functional groups, switching from silica gel to alumina might resolve the issue.[2]

Problem 3: The product appears to be decomposing on the column (streaking on TLC, low recovery).

Solution: Silica gel is slightly acidic and can cause decomposition of sensitive compounds.

-

Deactivate the Silica: You can neutralize the silica gel by preparing your column slurry in a solvent system containing 0.5-1% triethylamine (Et₃N). This is particularly useful if your compound has acid-sensitive functional groups.

-

Run the Column Faster: Minimize the time your compound spends on the silica. Use a slightly more polar eluent than what you optimized by TLC to speed up the elution.

Workflow: Troubleshooting an Impure Sample

Below is a decision-making workflow for purifying a crude reaction mixture containing 3-Bromo-9,9-diphenyl-9H-xanthene.

Caption: Troubleshooting workflow for purification.

Troubleshooting Guide: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds, relying on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when it's cold.[3]

Problem 1: I can't find a suitable recrystallization solvent.

Solution: The ideal solvent is one where your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3]

-

Screening: Test solubility in small vials with ~10-20 mg of your crude product and 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, acetonitrile). Heat the soluble samples and cool them to see if crystals form.

-

Binary Solvent System: If a single solvent doesn't work, try a binary system.[3] Dissolve your compound in a minimum amount of a "good" solvent (in which it's highly soluble, e.g., DCM or Toluene). Then, slowly add a "bad" anti-solvent (in which it's poorly soluble, e.g., Hexanes or Methanol) dropwise at an elevated temperature until the solution becomes slightly cloudy. Allow it to cool slowly.[7] A common system for xanthene derivatives is Ethyl Acetate/Methanol.[8]

Problem 2: No crystals are forming, even after the solution has cooled.

Solution: The solution may be too dilute or supersaturated.

-

Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent line. This creates nucleation sites for crystal growth.[9]

-

Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.[9]

-

Reduce Solvent Volume: Gently heat the solution and boil off some of the solvent to increase the concentration, then allow it to cool again.[9]

-

Cool Further: Place the flask in an ice bath or refrigerator to further decrease the solubility.

Problem 3: The product "crashes out" as a powder or oil instead of forming nice crystals.

Solution: This happens when the solution cools too quickly or is too concentrated.[9]

-

Re-heat and Add More Solvent: Place the flask back on the heat source, add a small amount of additional solvent until the product redissolves, and then allow it to cool much more slowly.[9] Insulating the flask with paper towels can help slow the cooling process.

-

Hot Filtration: If insoluble impurities are present, they can sometimes cause the product to crash out. Perform a hot filtration to remove them before cooling.[10]

Detailed Protocol: Flash Column Chromatography

This protocol assumes you have already identified a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate) via TLC.

1. Column Preparation:

- Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.

- Add a layer of sand (~1 cm).

- Prepare a silica gel slurry by mixing silica gel with your starting eluent in a beaker until it has a milkshake-like consistency.

- Pour the slurry into the column. Use a funnel and tap the column gently to ensure even packing and remove air bubbles.

- Add another layer of sand on top of the silica bed.

- Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

2. Sample Loading:

- Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

- Wet Loading: Dissolve your crude product in the absolute minimum amount of eluent. Using a pipette, carefully add this concentrated solution directly to the top of the column, allowing it to absorb into the sand/silica.

3. Elution and Fraction Collection:

- Carefully add your eluent to the top of the column.

- Using gentle air pressure or a pump, begin to push the solvent through the column.

- Collect the eluting solvent in a series of test tubes or flasks (fractions).

- Monitor the separation by collecting small spots from each fraction onto a TLC plate.

4. Analysis and Isolation:

- Develop the TLC plate to identify which fractions contain your pure product.

- Combine the pure fractions in a round-bottom flask.